molecular formula C21H18IN5O B14923631 N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-4-iodobenzamide

N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-4-iodobenzamide

Cat. No.: B14923631
M. Wt: 483.3 g/mol
InChI Key: RDOBSHWDROQALJ-UHFFFAOYSA-N
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Description

N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-IODOBENZAMIDE is a complex organic compound that features a benzotriazole core substituted with a dimethylamino phenyl group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-IODOBENZAMIDE typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution with Dimethylamino Phenyl Group:

    Iodination of Benzamide: The iodination of the benzamide moiety can be carried out using iodine monochloride or other iodinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-IODOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-IODOBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N1-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-IODOBENZAMIDE involves its interaction with specific molecular targets. The dimethylamino phenyl group can interact with biological receptors, while the benzotriazole core may inhibit certain enzymes. The iodinated benzamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-CHLOROBENZAMIDE
  • N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-BROMOBENZAMIDE

Uniqueness

N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-4-IODOBENZAMIDE is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is crucial for its interaction with biological targets.

Properties

Molecular Formula

C21H18IN5O

Molecular Weight

483.3 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]benzotriazol-5-yl]-4-iodobenzamide

InChI

InChI=1S/C21H18IN5O/c1-26(2)17-8-10-18(11-9-17)27-24-19-12-7-16(13-20(19)25-27)23-21(28)14-3-5-15(22)6-4-14/h3-13H,1-2H3,(H,23,28)

InChI Key

RDOBSHWDROQALJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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